Journal Name:International Journal of Mechanical and Materials Engineering
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International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.csbj.2023.06.011
BackgroundCuproptosis, a novel identified cell death form induced by copper, is characterized by aggregation of lipoylated mitochondrial enzymes and the destabilization of Fe–S cluster proteins. However, the function and potential clinical value of cuproptosis and cuproptosis-related biomarkers in colorectal cancer (CRC) remain largely unknown.MethodsA comprehensive multi-omics (transcriptomics, genomics, and single-cell transcriptome) analysis was performed for identifying the influence of 16 cuproptosis-related markers on clinical status, molecular functions and tumor microenvironment (TME) in CRC. A novel cuproptosis-related scoring system (CuproScore) based on cuproptosis-related markers was also constructed to predict the prognosis of CRC individuals, TME and the response to immunotherapy. In addition, our transcriptome cohort of 15 paired CRC tissue, tissue-array, and various assays in 4 kinds of CRC cell lines in vitro were applied for verification.ResultsCuproptosis-related markers were closely associated with both clinical prognosis and molecular functions. And the cuproptosis-related molecular phenotypes and scoring system (CuproScore) could distinguish and predict the prognosis of CRC patients, TME, and the response to immunotherapy in both public and our transcriptome cohorts. Besides, the expression, function and clinical significance of these markers were also checked and analyzed in CRC cell lines and CRC tissues in our own cohorts.ConclusionsIn conclusion, we indicated that cuproptosis and CPRMs played a significant role in CRC progression and in modeling the TME. Inducing cuproptosis may be a useful tool for tumor therapy in the future.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.csbj.2023.05.031
The identification of splice site, or segments of an RNA gene where noncoding and coding sequences are connected in the 5' and 3' directions, is an essential post-transcriptional step for the annotation of functional genes and is required for the study and analysis of biological function in eukaryotic organisms through protein production and gene expression. Splice site detection tools have been proposed for this purpose; however, the models of these tools have a specific use case and are inefficiently or typically untransferable between organisms. Here, we present CNNSplice, a set of deep convolutional neural network models for splice site prediction. Using the five-fold cross-validation model selection technique, we explore several models based on typical machine learning applications and propose five high-performing models to efficiently predict the true and false SS in balanced and imbalanced datasets. Our evaluation results indicate that CNNSplice’s models achieve a better performance compared with existing methods across five organisms’ datasets. In addition, our generality test shows CNNSplice’s model ability to predict and annotate splice sites in new or poorly trained genome datasets indicating a broad application spectrum. CNNSplice demonstrates improved model prediction, interpretability, and generalizability on genomic datasets compared to existing splice site prediction tools. We have developed a web server for the CNNSplice algorithm which can be publicly accessed here: http://www.cnnsplice.online
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.csbj.2023.07.020
BackgroundSARS-CoV-2 variants continue to spread throughout the world and cause waves of COVID-19 infections. It is important to find effective antiviral drugs to combat SARS-CoV-2 and its variants. The main protease (Mpro) of SARS-CoV-2 is a promising therapeutic target due to its crucial role in viral replication and its conservation in all the variants. Therefore, the aim of this work was to identify an effective inhibitor of Mpro.MethodsWe studied around 200 antimicrobial peptides using in silico methods including molecular docking and allergenicity and toxicity prediction. One selected antiviral peptide was studied experimentally using a Bioluminescence Resonance Energy Transfer (BRET)-based Mpro biosensor, which reports Mpro activity through a decrease in energy transfer.ResultsMolecular docking identified one natural antimicrobial peptide, Protegrin-2, with high binding affinity and stable interactions with Mpro allosteric residues. Furthermore, free energy calculations and molecular dynamics simulation illustrated a high affinity interaction between the two. We also determined the impact of the binding of Protegrin-2 to Mpro using a BRET-based assay, showing that it inhibits the proteolytic cleavage activity of Mpro.ConclusionsOur in silico and experimental studies identified Protegrin-2 as a potent inhibitor of Mpro that could be pursued further towards drug development against COVID-19 infection.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.csbj.2023.07.022
Computational methods coupled with experimental validation play a critical role in the identification of novel inhibitory peptides that interact with viral antigenic determinants. The interaction between the receptor binding domain (RBD) of SARS-CoV-2 spike protein and the helical peptide of human angiotensin-converting enzyme-2 (ACE2) is a necessity for the initiation of viral infection. Herein, natural orthologs of ACE2 were evaluated for competitive inhibitory binding to the viral RBD by use of a computational approach, which was experimentally validated. A total of 624 natural ACE2 orthologous 32-amino acid long peptides were identified through a similarity search. Molecular docking was used to virtually screen and rank the peptides based on binding affinity metrics, benchmarked against human ACE2 docked to the RBD. Molecular dynamics (MD) simulations were done for the human reference and the Nipponia nippon peptide as it exhibited the highest binding affinity (Gibbs free energy; -14 kcal/mol) predicted from the docking results. The MD simulation confirmed the ability of the assessed peptide in the complex (-12.3 kcal/mol). The top three docked-peptides (from Chitinophaga sancti, Nipponia nippon, and Mus musculus) and the human reference were experimentally validated by use of surface plasmon resonance technology. The human reference exhibited the weakest binding affinity (Kd of 318-441 pM) among the peptides tested, in agreement with the docking prediction, while the peptide from Nipponia nippon was the best, with 267-538-fold higher affinity than the reference. The validated peptides merit further investigation. This work showcases that the approach herein can aid in the identification of inhibitory biosimilar peptides for other viruses.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-05-27 , DOI: 10.1016/j.csbj.2023.05.026
Farnesoid X receptor (FXR) is a ligand-activated transcription factor known as bile acid receptor (BAR). FXR plays critical roles in various biological processes, including metabolism, immune inflammation, liver regeneration and liver carcinogenesis. FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to diverse FXR response elements (FXREs) to exert its various biological functions. However, the mechanism by which the FXR/RXR heterodimer binds the DNA elements remains unclear. In this study, we aimed to use structural, biochemical and bioinformatics analyses to study the mechanism of FXR binding to the typical FXRE, such as the IR1 site, and the heterodimer interactions in the FXR-DBD/RXR-DBD complex. Further biochemical assays showed that RAR, THR and NR4A2 do not form heterodimers with RXR when bound to the IR1 sites, which indicates that IR1 may be a unique binding site for the FXR/RXR heterodimer. Our studies may provide a further understanding of the dimerization specificity of nuclear receptors.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.csbj.2023.07.015
Soil health and root-associated microbiome are interconnected factors involved in plant health. The use of manure amendment on agricultural fields exerts a direct benefit on soil nutrient content and water retention, among others. However, little is known about the impact of manure amendment on the root-associated microbiome, particularly in woody species. In this study, we aimed to evaluate the effects of ovine manure on the microbial communities of the olive rhizosphere and root endosphere. Two adjacent orchards subjected to conventional (CM) and organic (OM) management were selected. We used metabarcoding sequencing to assess the bacterial and fungal communities. Our results point out a clear effect of manure amendment on the microbial community. Fungal richness and diversity were increased in the rhizosphere. The fungal biomass in the rhizosphere was more than doubled, ranging from 1.72 × 106 ± 1.62 × 105 (CM) to 4.54 × 106 ± 8.07 × 105 (OM) copies of the 18 S rRNA gene g-1 soil. Soil nutrient content was also enhanced in the OM orchard. Specifically, oxidable organic matter, total nitrogen, nitrate, phosphorous, potassium and sulphate concentrations were significantly increased in the OM orchard. Moreover, we predicted a higher abundance of bacteria in OM with metabolic functions involved in pollutant degradation and defence against pathogens. Lastly, microbial co-occurrence network showed more positive interactions, complexity and shorter geodesic distance in the OM orchard. According to our results, manure amendment on olive orchards represents a promising tool for positively modulating the microbial community in direct contact with the plant.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.csbj.2023.07.011
Designs for scaffolded DNA origami nanostructures are commonly and minimally published as the list of DNA staple and scaffold sequences required. In nearly all cases, high-level editable design files (e.g. caDNAno) which generated the low-level sequences are not made available. This de facto ‘raw sequence’ exchange format allows published origami designs to be re-attempted in the laboratory by other groups, but effectively stops designs from being significantly modified or re-purposed for new future applications. To make the raw sequence exchange format more accessible to further design and engineering, in this work we propose the first algorithmic solution to the inverse problem of converting staple/scaffold sequences back to a ‘guide schematic’ resembling the original origami schematic. The guide schematic can be used to aid the manual re-input of an origami into a CAD tool like caDNAno, hence recovering a high-level editable design file. Creation of a guide schematic can also be used to double check that a list of staple strand sequences does not have errors and indeed does assemble into a desired origami nanostructure prior to costly laboratory experimentation. We tested our reverse algorithm on 36 diverse origami designs from the literature and found that 29 origamis (81%) had a good quality guide schematic recovered from raw sequences. Our software is made available at https://revnano.readthedocs.io.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.csbj.2023.07.013
The emergence of carbapenem-resistant Klebsiella pneumoniae (CRKP) co-carrying multiple carbapenemases is complicating clinical treatment. This study aimed to investigate the global dissemination trends of CRKP strains that co-carry multiple carbapenemases. The CRKP isolate KP424 co-carrying blaNDM-1 and blaKPC-2, recovered from a stool specimen, was identified by the NG-Test Carba 5 test, and the genome sequence was further determined by using Nanopore MinION and Illumina NovaSeq 6000 technologies. The genome sequences of the CRKP strains carrying multiple carbapenemase genes were further retrieved from the NCBI GenBank database. Thirteen antimicrobial resistance genes, including blaNDM-1 and blaKPC-2, have been identified in KP424, with blaNDM-1 and blaKPC-2 located on different plasmids. In total, 832 genome sequences of CRKP strains co-carrying two carbapenemase genes were retrieved from the NCBI database. Strains carrying both blaNDM and blaOXA-48-like accounted for 665 (79.9%) of the total strains, ranking first, and those carrying both blaKPC and blaNDM accounted for 103 (12.4%), ranking second. The prevalence of CRKP strains co-carrying two carbapenemase genes increased significantly over time, from 0.40% in 2010 to 9.67% in 2021. The proportion of strains carrying both blaKPC and blaNDM has also increased, from 0.00% in 2010 to 4.40% in 2021. The strains carrying both blaKPC and blaNDM had the highest prevalence (66.7%, 52/78) in China, while those carrying both blaNDM and blaOXA-48-like had the highest prevalence worldwide. Multiple-carbapenemase producers pose a great threat to public health; further research on the mechanisms underlying multiple carbapenemase gene occurrence is required to prevent their global dissemination.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.csbj.2023.06.013
The manuscript discusses apossible hypothesis about the transformation of healthy cells into cancer cells as a result of modification of the molecular structure of intracellular water from normal hexagonal to abnormal cubic phase (which may be caused by radiation, chemical, viral, mechanical and microbiological factors) and the possibility of returning to its original state under the influence of microwave radiation. The authors are not aware of any relevant experimental and theoretical support for this hypothesis in other literature.Our hypothesis is based on a completely unexpected experimental fact that we have received. It turned out that the radio spectra of cancer-affected tissues and the cubic phase of water are identicalwhich confirms that these tissues really contain a cubic phase of water. It should be expected that the use of radiation of “therapeutic” frequencies may lead to regression of tumor growth. This assumption is based on another experimental fact confirming the possibility of the transition of the molecular structure of water from the cubic phase to the hexagonal phase (which is contained in healthy tissues) when irradiated with therapeutic frequencies.The conducted experiments demonstrate the real possibilities of structural-phase and spectral mutual transformations of the water medium under the influence of extremely low intensity flows of microwaves at “therapeutic” frequencies of 1000 MHz and 985 MHz or “pathologic” frequencies of 990 MHz and 51 GHz. The aim of this study was to experimentally verify a possible causal relationship between the violation of the molecular structure of intracellular water in healthy tissues and carcinogenesis.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.csbj.2023.07.003
Mammalian cells produce up to 80% of the commercially available therapeutic proteins, with Chinese Hamster Ovary (CHO) cells being the primary production host. Manufacturing involves a train of reactors, the last of which is typically run in fed-batch mode, where cells grow and produce the required protein. The feeding strategy is decided a priori, from either past operations or the design of experiments and rarely considers the current state of the process. This work proposes a Model Predictive Control (MPC) formulation based on a hybrid kinetic-stoichiometric reactor model to provide optimal feeding policies in real-time, which is agnostic to the culture, hence transferable across CHO cell culture systems. The benefits of the proposed controller formulation are demonstrated through a comparison between an open-loop simulation and closed-loop optimization, using a digital twin as an emulator of the process.
Supplementary Information
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